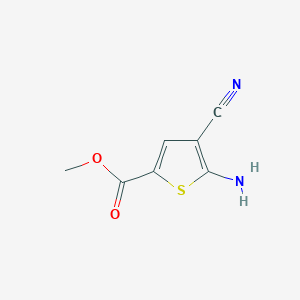

Methyl 5-amino-4-cyanothiophene-2-carboxylate

Description

Chemical Identity and Nomenclature

Methyl 5-amino-4-cyanothiophene-2-carboxylate represents a substituted thiophene derivative characterized by its molecular formula C₇H₆N₂O₂S and molecular weight of 182.20 grams per mole. The compound is registered under the Chemical Abstracts Service number 98257-18-2 and carries the MDL number MFCD18785539. The International Union of Pure and Applied Chemistry systematic name designates this compound as methyl 5-amino-4-cyano-2-thiophenecarboxylate, reflecting the precise positioning of functional groups on the thiophene ring system.

The structural nomenclature reveals key aspects of the molecular architecture, where the thiophene ring serves as the central scaffold bearing three distinct substituents. The amino group occupies the 5-position, the cyano group resides at the 4-position, and the methyl carboxylate functionality is attached at the 2-position of the thiophene ring. This specific substitution pattern creates unique electronic and steric environments that influence the compound's reactivity and physical properties.

Alternative nomenclature systems and synonyms include various systematic names that emphasize different aspects of the molecular structure. The compound appears in chemical databases under multiple identifiers, facilitating cross-referencing and ensuring accurate identification in scientific literature. The InChI key DGPUEEBVMOWLDW-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure, enabling precise database searches and computational studies.

Historical Development and Discovery

The development of this compound emerged from systematic investigations into thiophene chemistry and the need for versatile synthetic intermediates in pharmaceutical applications. The compound was first documented in chemical databases during the early 2000s, with initial synthesis reports appearing around 2011. The creation date of May 20, 2011, in the PubChem database represents one of the earliest documented syntheses of this specific thiophene derivative.

Research into aminocyanothiophene derivatives gained momentum due to their potential applications in developing fluorescent disperse dyes and pharmaceutical intermediates. The synthetic methodology for producing these compounds evolved from earlier work on thiophene-2-carboxylic acid derivatives, where researchers discovered that introducing both amino and cyano substituents created compounds with enhanced reactivity and biological activity. The development pathway involved optimization of cyclization reactions and the refinement of conditions to achieve high yields and purity.

The compound's significance in medicinal chemistry became apparent through its role as an intermediate in the synthesis of complex pharmaceutical agents. Historical records indicate its use in the preparation of strontium ranelate and other therapeutic compounds, establishing its importance in drug discovery and development programs. The evolution of synthetic routes for this compound reflects broader advances in heterocyclic chemistry and the understanding of structure-activity relationships in thiophene-based pharmaceuticals.

Molecular Structure and Topological Analysis

The molecular architecture of this compound features a five-membered thiophene ring as the central structural element, with sulfur occupying one ring position. The thiophene ring adopts a planar conformation that facilitates conjugation between the aromatic system and the attached functional groups. Crystallographic studies of related thiophene derivatives demonstrate that the amino and carboxyl substituents typically remain coplanar with the ring system, optimizing electronic overlap and stabilization.

The spatial arrangement of substituents creates specific intramolecular interactions that influence molecular stability and reactivity. The amino group at the 5-position can form intramolecular hydrogen bonds with the carbonyl oxygen of the carboxylate group, creating a six-membered ring motif designated as S(6) in hydrogen bonding notation. This intramolecular interaction contributes to the overall molecular stability and affects the compound's physical properties.

Topological analysis reveals that the compound exhibits a polar surface area of 104.35 square angstroms, indicating significant potential for hydrogen bonding interactions. The calculated partition coefficient (LogP) of 1.57 suggests moderate lipophilicity, which influences the compound's solubility profile and membrane permeability characteristics. The molecular geometry optimization studies indicate that the cyano group maintains linear geometry with minimal deviation from the theoretical 180-degree angle, preserving the electronic characteristics associated with the nitrile functionality.

Electronic Structure and Computational Chemistry Parameters

The electronic structure of this compound reflects the combined influences of the aromatic thiophene system and the electron-donating amino group alongside the electron-withdrawing cyano and carboxylate substituents. Computational studies using density functional theory methods reveal the frontier molecular orbital characteristics that govern the compound's chemical reactivity and spectroscopic properties. The highest occupied molecular orbital typically localizes on the amino-substituted region of the thiophene ring, while the lowest unoccupied molecular orbital shows significant contribution from the cyano and carboxylate groups.

Electrostatic potential mapping demonstrates the charge distribution across the molecular surface, with negative potential regions concentrated near the amino nitrogen and carbonyl oxygen atoms, while positive potential appears in the vicinity of the cyano carbon and the thiophene ring carbons adjacent to sulfur. These electrostatic characteristics determine the compound's intermolecular interaction patterns and influence its crystal packing behavior and solution-phase aggregation tendencies.

The electronic absorption spectrum, predicted through time-dependent density functional theory calculations, shows characteristic bands corresponding to π-π* transitions within the thiophene system and charge transfer transitions involving the amino and cyano substituents. The calculated dipole moment indicates significant molecular polarity, consistent with the asymmetric distribution of electron-donating and electron-withdrawing groups around the thiophene ring. These electronic properties contribute to the compound's utility in applications requiring specific optical and electronic characteristics.

Physicochemical Properties

The physicochemical profile of this compound encompasses a range of properties that determine its behavior in chemical reactions and applications. The compound typically appears as a light yellow to orange powder or crystalline solid at room temperature. Melting point data varies depending on purity and crystal form, with reported values ranging from 137-141 degrees Celsius for related derivatives, indicating thermal stability suitable for most synthetic applications.

Solubility characteristics indicate limited water solubility, consistent with the moderate lipophilicity suggested by the calculated LogP value. The compound shows enhanced solubility in organic solvents such as methanol, chloroform, and dimethyl sulfoxide, facilitating its use in organic synthesis applications. The polar surface area of 104.35 square angstroms suggests significant hydrogen bonding capacity, influencing both solubility patterns and intermolecular interactions in the solid state.

Stability studies demonstrate that the compound remains stable under normal storage conditions when protected from light and moisture. The presence of the amino group introduces potential for oxidative degradation under harsh conditions, while the cyano functionality provides resistance to hydrolytic decomposition. Thermal analysis reveals that the compound maintains structural integrity up to its melting point, with decomposition occurring at significantly higher temperatures, indicating good thermal stability for synthetic applications.

The spectroscopic properties include characteristic infrared absorption bands corresponding to the amino, cyano, and carboxylate functional groups. Nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide shows distinct signals for the thiophene ring proton, amino protons, and methyl ester protons, enabling structural confirmation and purity assessment. These analytical characteristics facilitate quality control and structural verification in synthetic applications.

Propriétés

IUPAC Name |

methyl 5-amino-4-cyanothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(3-8)6(9)12-5/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPUEEBVMOWLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98257-18-2 | |

| Record name | methyl 5-amino-4-cyanothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Methyl 5-amino-4-cyanothiophene-2-carboxylate (M5A4CTC) is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of M5A4CTC, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

M5A4CTC belongs to a class of compounds known as thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. The presence of amino and cyano functional groups enhances its reactivity and biological potential. Its chemical structure is represented as follows:

The biological activity of M5A4CTC can be attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : M5A4CTC has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition may lead to altered drug metabolism, impacting the pharmacokinetics of co-administered medications.

- Anticancer Activity : The compound's structural features suggest it could act as an anticancer agent by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. Research indicates that similar thiophene derivatives have demonstrated promising results against various cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest that M5A4CTC may exhibit antimicrobial activity, potentially inhibiting bacterial growth through disruption of cell membrane integrity or inhibition of essential bacterial enzymes .

Anticancer Studies

Recent investigations into the anticancer properties of M5A4CTC reveal its potential efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes the findings from cytotoxicity assays:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| M5A4CTC | MCF-7 | 0.023 | 19.3 |

| M5A4CTC | MDA-MB-231 | 0.056 | 3.7 |

These results indicate that M5A4CTC exhibits significant antiproliferative activity, particularly against the MCF-7 cell line, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Studies

In antimicrobial assays, M5A4CTC was evaluated for its effectiveness against common pathogens. The results indicated moderate activity against several bacterial strains, with specific attention to its Minimum Inhibitory Concentration (MIC):

| Pathogen | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

This data suggests that M5A4CTC could serve as a candidate for further development into antimicrobial agents .

Comparative Analysis with Similar Compounds

M5A4CTC shares structural similarities with other thiophene derivatives, which have been studied for their biological activities. A comparison table is provided below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 3-amino-4-cyanothiophene-2-carboxylate | 102123-28-4 | Different amino positioning; explored for similar activities |

| Methyl 4-amino-5-cyanothiophene-2-carboxylate | 648412-51-5 | Exhibits notable antimicrobial properties |

| This compound | 98257-18-2 | Unique dual functionality enhancing biological interactions |

This comparative analysis highlights the distinctiveness of M5A4CTC due to its specific arrangement of functional groups, which may confer unique biological properties not found in closely related compounds.

Applications De Recherche Scientifique

Scientific Research Applications

Methyl 5-amino-4-cyanothiophene-2-carboxylate has found applications in several key areas:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical modifications, facilitating the development of new compounds.

- Reactivity Studies : The compound undergoes multiple reactions such as oxidation, reduction, and substitution, which are critical for synthesizing derivatives with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effective inhibition against bacteria like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported in the low micromolar range. The proposed mechanism involves inhibition of bacterial enzymes and disruption of cell membranes.

- Anticancer Properties : The compound has also been investigated for its anticancer potential. It has shown efficacy in inducing apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Cytotoxicity assessments using the MTT assay revealed IC50 values indicating potent antiproliferative effects.

Medicine

- Therapeutic Potential : Due to its biological activities, this compound is being explored for therapeutic uses in treating infections and cancer. Its dual functionality as both an amino and cyano derivative allows for versatile interactions with biological targets.

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. The results demonstrated significant antibacterial activity with MIC values comparable to established antibiotics.

- Cancer Research : In a study featured in Cancer Letters, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes critical differences between Methyl 5-amino-4-cyanothiophene-2-carboxylate and its analogs:

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in this compound activates the ring for electrophilic substitution, whereas the cyano group deactivates it, creating regioselective reactivity . In contrast, Methyl 5-phenylthiophene-2-carboxylate lacks such polar substituents, leading to lower chemical versatility .

Crystallographic and Conformational Analysis

Crystallographic tools like SHELX and ORTEP have been widely used to analyze thiophene derivatives . Thiophene derivatives generally adopt planar or slightly puckered conformations, depending on substituent effects.

Méthodes De Préparation

Detailed Preparation Methodology

Multi-Component Domino Reaction

A prominent method involves the three-component reaction of:

This reaction proceeds under aqueous basic conditions, leading to the formation of methyl 5-amino-4-cyanothiophene-2-carboxylate derivatives in moderate to good yields.

Reaction Conditions and Catalyst Effects

| Entry | Aldehyde | Catalyst | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| 1 | 2-Chlorobenzaldehyde | 10% aq KOH | Room temp | 37 |

| 2 | 2-Chlorobenzaldehyde | 10% aq K2CO3 | 40–50 | 64 |

| 3 | 2-Chlorobenzaldehyde | 10% aq K2CO3 | Room temp | 60 |

| 4 | 2-Chlorobenzaldehyde | 10% aq Na2CO3 | 40–50 | 68 |

| 5 | Furfural | 10% aq KOH | Room temp | 37 |

| 6 | Furfural | 10% aq Na2CO3 | 40–50 | 62 |

The use of potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) aqueous solutions as catalysts significantly improves yields compared to potassium hydroxide (KOH). Elevated temperatures (40–50 °C) also favor higher product formation. Reaction times are typically short (1–2 minutes) under optimal conditions, indicating a rapid domino process.

Mechanistic Insights

Density Functional Theory (DFT) studies suggest the reaction proceeds via:

- Initial Knoevenagel condensation between aldehyde and α-thiocyanatoacetophenone.

- Michael-type addition of cyanothioacetamide.

- Intramolecular cyclization forming the thiophene ring.

- Final aromatization yielding the amino-cyano-substituted thiophene ester.

This mechanism is supported by quantum chemical calculations that rationalize the regioselectivity and efficiency of the process.

Michael-Type Addition and Intramolecular Cyclization

Another synthetic approach involves:

- Michael addition of cyanothioacetamide to α-bromochalcones.

- Followed by intramolecular cyclization to form the thiophene ring system.

This method allows for the construction of substituted thiophenes with amino and cyano groups at desired positions. It is particularly useful for preparing derivatives with aryl substituents at the 4-position of the thiophene ring.

Use of 3-Aryl-2-cyanothioacrylamides

3-Aryl-2-cyanothioacrylamides react with α-thiocyanatoacetophenone in the presence of bases to afford the target compound. This route benefits from:

- Mild reaction conditions.

- Avoidance of harsh reagents.

- Good control over the substitution pattern on the thiophene ring.

However, it may require pre-synthesis of the cyanothioacrylamide intermediates.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-component domino reaction | Aldehyde, α-thiocyanatoacetophenone, cyanothioacetamide | Aqueous K2CO3 or Na2CO3, 40–50 °C | 60–70 | Short reaction time, mild conditions | Moderate yields, requires base optimization |

| Michael addition + cyclization | Cyanothioacetamide, α-bromochalcones | Base, moderate temperature | Moderate | Good regioselectivity | Requires α-bromochalcones |

| 3-Aryl-2-cyanothioacrylamides | 3-Aryl-2-cyanothioacrylamide, α-thiocyanatoacetophenone | Base, room temp to mild heat | Moderate | Mild conditions, selective | Precursor synthesis needed |

Research Findings and Notes

- The domino reaction approach is favored for its operational simplicity and rapid synthesis, with potassium carbonate and sodium carbonate as effective catalysts.

- Quantum chemical studies confirm the reaction pathway and explain the electronic factors influencing product formation.

- The reaction tolerates various aldehyde substrates, including aromatic and heteroaromatic aldehydes, allowing structural diversity.

- The synthesis avoids harsh reagents and conditions, improving safety and environmental impact.

- Yields vary depending on the substrate and catalyst but generally range from moderate to good (37–74% in reported cases).

- The methods are scalable and suitable for further functionalization of the thiophene core for pharmaceutical and material science applications.

Q & A

Q. Table 1: Representative Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 6.82 (s, 1H, thiophene-H3) | |

| ¹³C NMR | δ 162.1 (C=O), 116.9 (CN) | |

| IR | 2215 cm⁻¹ (C≡N stretch) |

Advanced: How do electron-withdrawing substituents (e.g., –CN, –COOCH₃) influence reactivity in further functionalization?

The –CN and –COOCH₃ groups activate the thiophene ring toward electrophilic substitution at the 3-position due to their electron-withdrawing effects. For example, nitration or halogenation reactions require controlled conditions to avoid over-substitution. Computational studies (DFT) suggest the amino group (–NH₂) enhances nucleophilic attack at the 5-position, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura) . However, competing side reactions (e.g., ester hydrolysis under basic conditions) necessitate pH monitoring and inert atmospheres .

Basic: What are common pitfalls in achieving regioselectivity during synthesis, and how can they be addressed?

Regioselectivity challenges arise from competing pathways in cyclization. For example, incomplete sulfur incorporation in the Gewald reaction may yield non-thiophene byproducts. Mitigation strategies include:

- Using stoichiometric sulfur (1.1–1.3 equivalents) .

- Employing microwave-assisted synthesis to reduce reaction time and side products .

- Adding phase-transfer catalysts (e.g., TBAB) to enhance sulfur reactivity in polar solvents .

Advanced: How does thiophene ring puckering affect intermolecular interactions in crystal packing?

Ring puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planarity in the thiophene ring. For this compound, puckering amplitudes (q₂) derived from X-ray data reveal a slight envelope conformation, facilitating π-stacking between adjacent rings. Hydrogen bonding between –NH₂ and ester carbonyl groups stabilizes the lattice, with distances of 2.8–3.0 Å observed in SHELX-refined structures . Molecular dynamics simulations (MD) can predict packing efficiency under varying temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.